molecular formula C21H13ClN2O5 B8657451 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione CAS No. 62322-92-3

1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione

Cat. No.: B8657451
CAS No.: 62322-92-3
M. Wt: 408.8 g/mol
InChI Key: DPDRUVBYDREPFX-UHFFFAOYSA-N
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Description

1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an anthracene-9,10-dione core, with a methoxy group at the 5-position. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione typically involves a multi-step process:

    Nitration and Chlorination: The starting material, 2-chloro-4-nitroaniline, is prepared by nitration of chlorobenzene followed by reduction.

    Amination: The 2-chloro-4-nitroaniline is then reacted with 5-methoxyanthraquinone in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted derivatives.

Scientific Research Applications

1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.

The exact mechanism of action depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenol: Similar in structure but lacks the anthraquinone core.

    5-Methoxyanthraquinone: Similar in structure but lacks the chloro-nitrophenyl group.

    Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62322-92-3

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

1-(2-chloro-4-nitroanilino)-5-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H13ClN2O5/c1-29-17-7-3-5-13-19(17)21(26)12-4-2-6-16(18(12)20(13)25)23-15-9-8-11(24(27)28)10-14(15)22/h2-10,23H,1H3

InChI Key

DPDRUVBYDREPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.65 parts of 1-amino-5-methoxyanthraquinone, 15.3 parts of 1-bromo-2-chloro-4-nitrobenzene, 5 parts of sodium carbonate and 1 part of copper-(I) chloride in 120 parts of nitrobenzene are stirred for 3 hours at 170°. To remove the water formed during the reaction, a stream of nitrogen is passed through the apparatus during the reaction. After cooling the reaction mixture to 25°, the 1-(2'-chloro-4'-nitroanilino)-5-methoxyanthraquinone formed is filtered off, washed with nitrobenzene, ethanol and hot water and extracted by boiling with 5% strength hydrochloric acid. The colorant is obtained in a yield of 19.5 parts, that is to say 95% of theory. It bulk-dyes polyester in an orange-coloured shade having excellent fastness properties.
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